5-(4-aminophenyl)-N,N-dimethyl-1,3,4-oxadiazol-2-amine
Overview
Description
5-(4-aminophenyl)-N,N-dimethyl-1,3,4-oxadiazol-2-amine is a useful research compound. Its molecular formula is C10H12N4O and its molecular weight is 204.23 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been known to interact with various proteins and enzymes in the body
Mode of Action
It’s worth noting that similar compounds have been shown to inhibit folic acid synthesis in susceptible organisms . This inhibition can disrupt the growth and reproduction of these organisms, leading to their eventual death .
Biochemical Pathways
It’s plausible that the compound could interfere with the folic acid synthesis pathway, given the mode of action of similar compounds .
Pharmacokinetics
A study on a similar compound suggests that it presents an alignment between permeability and hepatic clearance, although it presents low metabolic stability .
Result of Action
Based on the mode of action of similar compounds, it can be inferred that the compound may lead to the disruption of growth and reproduction in susceptible organisms .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially affect the activity of similar compounds .
Biochemical Analysis
Biochemical Properties
It is known that the compound can interact with various enzymes and proteins The nature of these interactions is largely dependent on the specific biochemical context and the presence of other biomolecules
Molecular Mechanism
It is possible that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Properties
IUPAC Name |
5-(4-aminophenyl)-N,N-dimethyl-1,3,4-oxadiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O/c1-14(2)10-13-12-9(15-10)7-3-5-8(11)6-4-7/h3-6H,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSWJPMBYQNNEKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NN=C(O1)C2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.